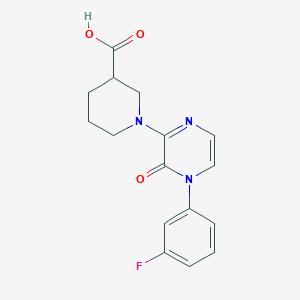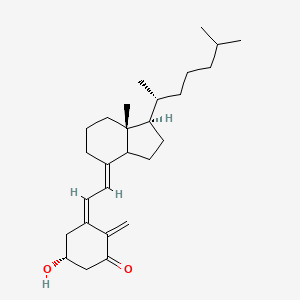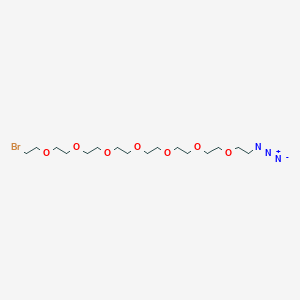![molecular formula C11H12BrN3O4S B11828438 tert-Butyl 2-(2-bromo-5,7-dioxo-4,5-dihydrothiazolo[5,4-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B11828438.png)
tert-Butyl 2-(2-bromo-5,7-dioxo-4,5-dihydrothiazolo[5,4-d]pyrimidin-6(7H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-{2-bromo-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[5,4-d]pyrimidin-6-yl}acetate is a complex organic compound with the molecular formula C11H12BrN3O4S and a molecular weight of 362.2 g/mol This compound features a thiazolo[5,4-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms
Méthodes De Préparation
The synthesis of tert-Butyl 2-{2-bromo-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[5,4-d]pyrimidin-6-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazolo[5,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors containing sulfur and nitrogen atoms under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
tert-Butyl 2-{2-bromo-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[5,4-d]pyrimidin-6-yl}acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carbonyl groups in the thiazolo[5,4-d]pyrimidine core can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Applications De Recherche Scientifique
tert-Butyl 2-{2-bromo-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[5,4-d]pyrimidin-6-yl}acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-{2-bromo-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[5,4-d]pyrimidin-6-yl}acetate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and carbonyl groups play crucial roles in binding to active sites, while the thiazolo[5,4-d]pyrimidine core provides structural stability. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyl 2-{2-bromo-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[5,4-d]pyrimidin-6-yl}acetate include:
tert-Butyl 2-bromoacetate: A simpler ester with a bromine atom, used in various organic syntheses.
tert-Butyl 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate: Another thiazolo compound with a different substitution pattern.
tert-Butyl 2-(2-bromo-5,7-dioxo-4,5-dihydrothiazolo[5,4-d]pyrimidin-6-yl)acetate: A closely related compound with slight structural variations.
Propriétés
Formule moléculaire |
C11H12BrN3O4S |
|---|---|
Poids moléculaire |
362.20 g/mol |
Nom IUPAC |
tert-butyl 2-(2-bromo-5,7-dioxo-4H-[1,3]thiazolo[5,4-d]pyrimidin-6-yl)acetate |
InChI |
InChI=1S/C11H12BrN3O4S/c1-11(2,3)19-5(16)4-15-8(17)6-7(14-10(15)18)20-9(12)13-6/h4H2,1-3H3,(H,14,18) |
Clé InChI |
MPMYMEHCVKKLAU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CN1C(=O)C2=C(NC1=O)SC(=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11828359.png)


![1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole](/img/structure/B11828374.png)



![4-{2-[(N-Acetylmethionyl)amino]ethyl}-1,2-phenylene diethyl biscarbonate](/img/structure/B11828400.png)
![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(N-(tert-butoxycarbonyl)-N-(4-chlorobenzyl)glycyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11828412.png)


![(2S)-2-[(2S)-2-(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}propanamido)-N-[4-(hydroxymethyl)phenyl]-3-methylbutanamido]-5-(carbamoylamino)pentanamide](/img/structure/B11828418.png)

